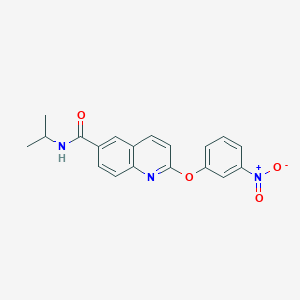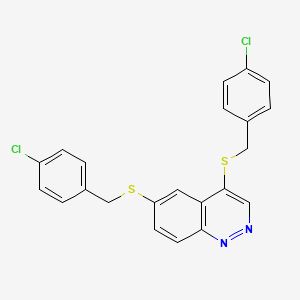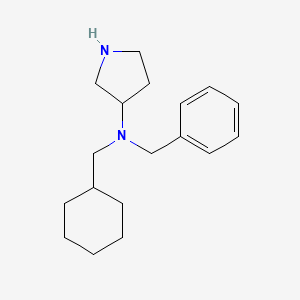![molecular formula C7H11NOS2 B12901405 Isoxazole, 5-[bis(methylthio)methyl]-3-methyl- CAS No. 84654-04-6](/img/structure/B12901405.png)
Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bis(methylthio)methyl)-3-methylisoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a bis(methylthio)methyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bis(methylthio)methyl)-3-methylisoxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylisoxazole with bis(methylthio)methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 5-(Bis(methylthio)methyl)-3-methylisoxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bis(methylthio)methyl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the bis(methylthio)methyl group, where nucleophiles such as amines or thiols can replace one or both methylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.
Substitution: Amines, thiols, sodium hydride, and aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the isoxazole ring and bis(methylthio)methyl group.
Substitution: Amino or thiol-substituted derivatives of the original compound.
Applications De Recherche Scientifique
5-(Bis(methylthio)methyl)-3-methylisoxazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-(Bis(methylthio)methyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s bis(methylthio)methyl group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The isoxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(methylthio)methylene malononitrile: A compound with similar bis(methylthio)methyl functionality but different core structure.
1,3-Bis(methylthio)propane: Another compound featuring bis(methylthio)methyl groups but with a different backbone.
Uniqueness
5-(Bis(methylthio)methyl)-3-methylisoxazole is unique due to the presence of both the isoxazole ring and the bis(methylthio)methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
84654-04-6 |
|---|---|
Formule moléculaire |
C7H11NOS2 |
Poids moléculaire |
189.3 g/mol |
Nom IUPAC |
5-[bis(methylsulfanyl)methyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C7H11NOS2/c1-5-4-6(9-8-5)7(10-2)11-3/h4,7H,1-3H3 |
Clé InChI |
OUCWGJVDRZVKLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)C(SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one](/img/structure/B12901327.png)
![2-(Pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12901332.png)
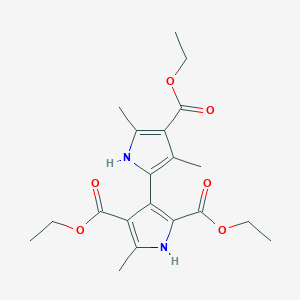
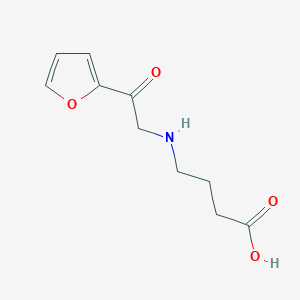
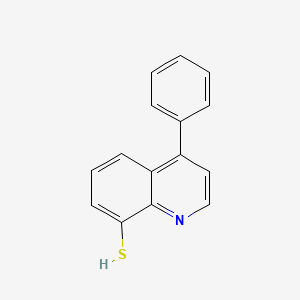
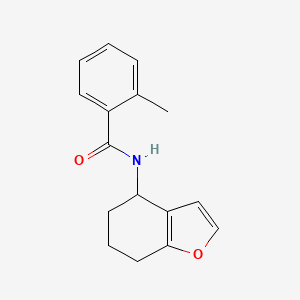

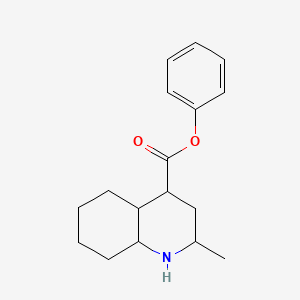
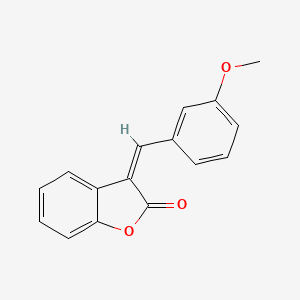
![5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901397.png)
